Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3-chloropropanamido group and at position 2 with a thioether-linked ethyl acetate moiety.
Synthesis routes for analogous compounds (e.g., ) typically involve nucleophilic substitution between thiol-containing thiadiazoles and ethyl chloroacetate under basic conditions .
Properties
IUPAC Name |
ethyl 2-[[5-(3-chloropropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3S2/c1-2-16-7(15)5-17-9-13-12-8(18-9)11-6(14)3-4-10/h2-5H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCNULJGYZEENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant studies that highlight its pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, which includes the formation of the thiadiazole ring and subsequent acylation. The key steps include:
- Formation of Thiadiazole: The initial step involves the reaction of appropriate thioketones with hydrazine derivatives to form 1,3,4-thiadiazoles.
- Acylation Reaction: The thiadiazole is then reacted with chloroacetic acid derivatives to introduce the ethyl acetate moiety.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds containing thiadiazole moieties. This compound has shown promising activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
The compound's effectiveness against Staphylococcus aureus suggests potential applications in treating skin infections.
Enzyme Inhibition
Inhibition of acetylcholinesterase (AChE) is a significant mechanism for compounds aimed at treating neurodegenerative diseases such as Alzheimer's. This compound has been evaluated for its AChE inhibitory activity.
Table 2: AChE Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 8.0 |
| Standard Inhibitor (Donepezil) | 0.5 |
The IC50 value indicates that while the compound is less potent than Donepezil, it still possesses significant AChE inhibitory activity.
Case Studies
Several case studies have investigated the biological effects of similar thiadiazole derivatives:
- Neuroprotective Effects: A study demonstrated that compounds with a thiadiazole core exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell lines.
- Anticancer Properties: Another research highlighted that derivatives of thiadiazoles showed cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets. The binding affinity to AChE suggests that the compound fits well within the enzyme's active site, potentially stabilizing the enzyme-substrate complex and inhibiting its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s uniqueness lies in its 3-chloropropanamido side chain. Key analogs and their differences are summarized below:
Key Observations :
- Chlorine vs. Fluorine Substituents : The 3-chloropropanamido group in the target compound offers greater steric bulk and slightly lower electronegativity compared to the 4-fluorobenzamido group in . This may enhance hydrophobic interactions in biological systems but reduce solubility.
- Melting Points : Derivatives with aromatic substituents (e.g., 4l ) exhibit higher melting points (~178°C) than aliphatic variants (e.g., 5j: 138°C ), suggesting stronger crystal lattice interactions in aromatic systems.
Antifungal Activity
highlights that 1,3,4-thiadiazole derivatives with substituted thioethers (e.g., oxadiazole hybrids) exhibit antifungal activity via ergosterol biosynthesis inhibition .
Cytotoxic Activity
Antioxidant and Antibacterial Activity
describes ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate derivatives with antioxidant properties, attributed to phenolic hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
